1,1-Bis(4-methoxyphenyl)-2-nitroethene
Description
Properties
CAS No. |
36697-31-1 |
|---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
1-methoxy-4-[1-(4-methoxyphenyl)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C16H15NO4/c1-20-14-7-3-12(4-8-14)16(11-17(18)19)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3 |
InChI Key |
KFFANRUOKOLBPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C[N+](=O)[O-])C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(4-methoxyphenyl)-2-nitroethene typically involves the reaction of 4-methoxybenzaldehyde with nitromethane in the presence of a base such as sodium hydroxide. The reaction proceeds through a nitroaldol (Henry) reaction, followed by dehydration to yield the desired product. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for 1,1-Bis(4-methoxyphenyl)-2-nitroethene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(4-methoxyphenyl)-2-nitroethene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic aromatic substitution.
Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.
Major Products Formed
Reduction: 1,1-Bis(4-methoxyphenyl)-2-aminoethene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1,1-Bis(4-methoxyphenyl)-2-carboxyethene or corresponding aldehydes.
Scientific Research Applications
1,1-Bis(4-methoxyphenyl)-2-nitroethene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also serve as a model compound for studying nitroalkene chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,1-Bis(4-methoxyphenyl)-2-nitroethene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The nitro group can participate in redox reactions, while the methoxyphenyl groups can engage in hydrophobic interactions or hydrogen bonding with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Methoxy vs. Methylthio Groups
The substitution of methoxyphenyl groups with methylthio moieties significantly alters reactivity and applications. For example:
- 1,1-Bis(methylthio)-2-nitroethene (): This compound serves as a versatile enamine precursor in multi-component reactions to synthesize heterocycles like imidazopyridinones and thiazolopyridinones. Its methylthio groups enhance nucleophilic displacement reactivity, enabling efficient cyclocondensation with diamines or cysteamine hydrochloride under mild conditions (ethanol/water, 72°C) .
- However, the aromatic methoxy substituents may enhance stability and π-π stacking in supramolecular or materials chemistry applications.
Table 1: Substituent Effects on Reactivity
Backbone and Functional Group Variations
2.2.1. Nitroethene vs. Ethane/Propene Derivatives
- MDDE [1,1-dichloro-2,2-bis(4-methoxyphenyl)ethene] (): A chloro-substituted ethene analog of methoxychlor, MDDE exhibits proestrogenic activity requiring metabolic hydroxylation for estrogenic effects. Its bis(4-methoxyphenyl) groups and ethene backbone resemble the target compound, but the nitro group’s absence shifts its bioactivity profile. Hydroxylated metabolites (e.g., bis-OH-MDDE) show significantly higher estrogenic potency than methoxychlor derivatives .
- 1,1-Bis(4-methoxyphenyl)propene (): This propene derivative lacks a nitro group but shares the bis(4-methoxyphenyl) motif.
Table 2: Functional Group Impact on Bioactivity
Electronic and Steric Effects
- This contrasts with 1,2-bis(4-methoxyphenyl)-1-phenylpropene (), where the absence of a nitro group results in a less polarized system, favoring electrophilic aromatic substitution or Diels-Alder reactions .
- Methoxy Group Positioning: Derivatives like 4',4''-(kuinoksalin-2,3-diil)bis(N,N-bis(4-methoxyphenyl)-[1,1'-biphenyl]-4-amine) () demonstrate how methoxy groups at para positions enhance electronic conjugation in charge-transfer complexes, a property that could extend to the target compound in materials science applications .
Q & A
Q. What are the standard synthetic routes for 1,1-Bis(4-methoxyphenyl)-2-nitroethene, and what factors influence reaction efficiency?
While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous methods for structurally related nitroethenes suggest potential pathways. For example:
- Nucleophilic addition : Nitromethane derivatives can react with electrophilic partners (e.g., carbon disulfide) under controlled temperatures (e.g., 35°C) to form nitroethene precursors, followed by methoxy group introduction via alkylation or aryl coupling .
- Cross-coupling reactions : Stille or Suzuki-Miyaura couplings could link 4-methoxyphenyl groups to a nitroethene core, as seen in the synthesis of biphenyl derivatives (e.g., using tributyltin chloride and brominated intermediates) . Key factors affecting yield include:
- Molar ratios : Optimal stoichiometry between nitromethane and arylating agents.
- Temperature : Excessive heat may degrade nitro groups; mild conditions (e.g., 35–50°C) are preferred .
- Catalyst selection : Transition-metal catalysts (e.g., Pd) for coupling reactions .
Q. How is 1,1-Bis(4-methoxyphenyl)-2-nitroethene characterized structurally in synthetic chemistry research?
Structural confirmation relies on spectroscopic and chromatographic methods:
- IR spectroscopy : Peaks at ~1520 cm⁻¹ (N=O stretch) and ~1250 cm⁻¹ (C-O of methoxy groups) .
- ¹H NMR : Signals for methoxy protons (~δ 3.8 ppm) and aromatic protons (~δ 6.8–7.5 ppm). The nitroethene moiety shows characteristic coupling patterns for vinyl protons .
- Mass spectrometry : Molecular ion peaks at m/z corresponding to the molecular formula C₁₆H₁₅NO₃ (calculated: 269.3 g/mol) .
- HPLC/GC : Purity assessment, especially after recrystallization .
Advanced Research Questions
Q. What role does 1,1-Bis(4-methoxyphenyl)-2-nitroethene play in multi-component reactions for heterocyclic compound synthesis?
Nitroethenes are electrophilic partners in cyclization and annulation reactions. For example:
- Michael addition : The nitro group activates the ethene for nucleophilic attack by amines or thiols, forming intermediates that cyclize into chromene, pyran, or thiazole derivatives .
- Cycloadditions : Participation in [4+2] Diels-Alder reactions with dienes to yield polycyclic aromatic systems . A representative reaction involves combining the nitroethene with amines, aldehydes, and quinones in EtOH/H₂O (85:15) at 89°C to synthesize bis(chromene) derivatives .
Q. How can Response Surface Methodology (RSM) optimize reaction conditions when using this compound in complex syntheses?
RSM employs statistical modeling to identify optimal variables. For nitroethene-based reactions:
- Variables : Temperature (70–90°C), solvent ratio (EtOH:H₂O), reaction time (4–8 h), and molar ratios (1:1–1:2 nitroethene:aldehyde) .
- Central Composite Design (CCD) : A 3-level factorial design evaluates interactions between variables. For example, a study optimized chromene synthesis by testing 20 experimental runs, identifying 89°C and 6 h as ideal .
- Validation : Confirmatory runs ensure predicted yields (e.g., 85–90%) match experimental results .
Q. Are there contradictions in reported experimental data regarding optimal conditions for synthesizing derivatives, and how can they be resolved?
Discrepancies arise in solvent systems, catalysts, and temperatures:
| Study | Solvent | Temperature | Catalyst | Yield | Reference |
|---|---|---|---|---|---|
| A | EtOH/H₂O (85:15) | 89°C | None | 88% | |
| B | Acetonitrile | 72°C | Acidic | 78% | |
| Resolution strategies : |
- Systematic screening : Use design-of-experiments (DoE) to compare solvents and catalysts.
- Mechanistic studies : Probe solvent effects on transition states (e.g., polar aprotic vs. protic solvents).
- Meta-analysis : Aggregate data from multiple studies to identify statistically significant trends.
Q. What mechanistic insights explain the reactivity of 1,1-Bis(4-methoxyphenyl)-2-nitroethene in [4+2] cycloadditions or other pericyclic reactions?
- Electron-deficient alkene : The nitro group withdraws electron density, activating the ethene for nucleophilic or diene attack.
- Steric effects : Bulky 4-methoxyphenyl groups may influence regioselectivity in cycloadditions, favoring para substitution patterns .
- Solvent polarity : Polar solvents stabilize charge-separated transition states, accelerating reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
